molecular formula C14H21NO7S2 B1219195 Dimethane sulfonate CAS No. 56967-08-9

Dimethane sulfonate

Cat. No. B1219195
CAS RN: 56967-08-9
M. Wt: 379.5 g/mol
InChI Key: CQVKMVQRSNNAGO-UHFFFAOYSA-N
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Description

Benzaldehyde Dimethane Sulfonate is a dimethane sulfonate derivative and alkylating agent with a structure similar to other alkylating agents such as chlorambucil, busulfan and melphalan, with potential antineoplastic activity. Although the exact mechanism of action has yet to be fully elucidated, benzaldehyde dimethane sulfonate alkylates DNA, which results in DNA double strand breaks, inhibition of DNA replication, cell cycle arrest and cell death. In addition, this agent is metabolized by the enzyme aldehyde dehydrogenase (ALDH) into the active carboxylic acid metabolite benzoic acid dimethane sulfonate (BA), which further contributes to its alkylating activity. Unlike other alkylating agents, benzaldehyde dimethane sulfonate has demonstrated antitumor activity in renal cell carcinoma.

Scientific Research Applications

Alkylating Agent and Antineoplastic Activity

Dimethane sulfonate derivatives, such as benzaldehyde dimethane sulfonate and methylene dimethane sulfonate, function as alkylating agents. They have potential antineoplastic activity, particularly in cancer types like renal cell carcinoma. These compounds operate by alkylating DNA, leading to double strand breaks, inhibition of DNA replication, cell cycle arrest, and eventually cell death. The unique antitumor activity of benzaldehyde dimethane sulfonate in renal cell carcinoma highlights its specificity and potential in cancer therapy (Definitions, 2020).

Selective Cytotoxicity and Renal Cell Carcinoma

Specific dimethane sulfonate analogues demonstrate selective cytotoxicity towards renal cancer cell lines. Their structure includes a hydrophobic moiety connected to a presumptive alkylating group, which correlates with the activities of traditional alkylating agents. They exhibit properties expected of alkylating agents but show particular efficacy against renal cell carcinoma, unlike conventional agents (Mertins et al., 2004).

Hormonal and Testicular Effects

Studies on ethane dimethane sulfonate (EDS) demonstrate its impact on hormonal manipulation and its effects on the testis. EDS selectively destroys Leydig cells, influencing the mRNA expression of antioxidant enzymes in the testis, and affecting testosterone production and spermatogenesis (Zini & Schlegel, 2003). Additionally, EDS can lead to apoptosis in rat seminiferous tubules in a stage-specific manner, suggesting its significant role in testicular function and development (Henriksén et al., 1995).

Impact on Leydig Cells

EDS has been shown to specifically deplete fetal Leydig cells in the testes of neonatal rats, making it a valuable tool for studying testicular interstitial cells and their roles in testicular development and function (Ma et al., 2013).

Pharmacokinetics and Pharmacodynamics

Studies on dimethane sulfonate (DMS612, NSC 281612) focus on its pharmacokinetics and pharmacodynamics, particularly in the context of its use in treating advanced malignancies. The investigations aim to determine the dose-limiting toxicity, maximum tolerated dose, and pharmacodynamics, including its DNA damaging potential in cancer therapy (Bates et al., 2012).

properties

CAS RN

56967-08-9

Product Name

Dimethane sulfonate

Molecular Formula

C14H21NO7S2

Molecular Weight

379.5 g/mol

IUPAC Name

2-[4-formyl-3-methyl-N-(2-methylsulfonyloxyethyl)anilino]ethyl methanesulfonate

InChI

InChI=1S/C14H21NO7S2/c1-12-10-14(5-4-13(12)11-16)15(6-8-21-23(2,17)18)7-9-22-24(3,19)20/h4-5,10-11H,6-9H2,1-3H3

InChI Key

CQVKMVQRSNNAGO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)C=O

Canonical SMILES

CC1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)C=O

Other CAS RN

56967-08-9

synonyms

4-(bis(2-((methylsulfonyl)oxy)ethyl)amino)-2-methylbenzaldehyde
DMS612
NSC 281612
NSC-281612
NSC281612

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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